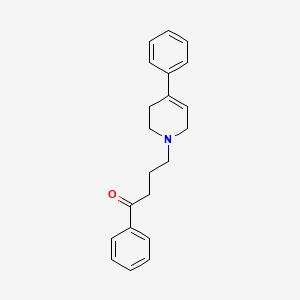
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- is an organic compound that belongs to the class of ketones It features a butanone backbone with a phenyl group and a dihydropyridine ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- typically involves multi-step organic reactions. One possible route could involve the condensation of a phenyl-substituted dihydropyridine with a butanone derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and dihydropyridine groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its potential use in drug development and pharmacology.
Industry: May have applications in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to specific receptors or enzymes, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 4-phenyl-: A simpler analog without the dihydropyridine ring.
4-Phenyl-1,2,3,6-tetrahydropyridine: A related compound with a similar dihydropyridine structure.
Phenylbutanone derivatives: Various derivatives with different substituents on the phenyl or butanone groups.
Uniqueness
1-Butanone, 4-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-1-phenyl- is unique due to the presence of both a phenyl group and a dihydropyridine ring, which may confer distinct chemical and biological properties compared to simpler analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
5061-32-5 |
|---|---|
Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-phenyl-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C21H23NO/c23-21(20-10-5-2-6-11-20)12-7-15-22-16-13-19(14-17-22)18-8-3-1-4-9-18/h1-6,8-11,13H,7,12,14-17H2 |
InChI Key |
UOCDNTOJCMKTQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



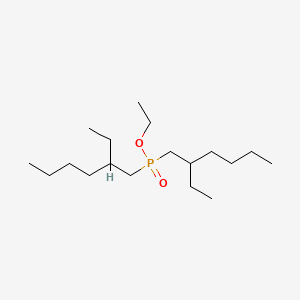
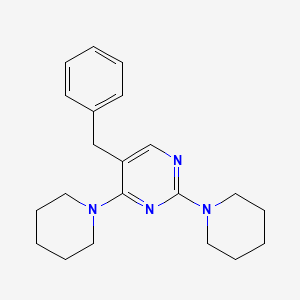
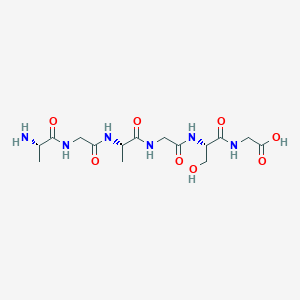
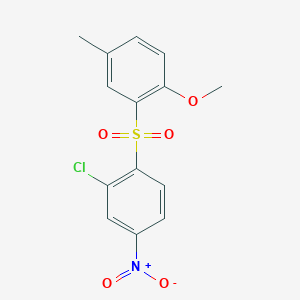


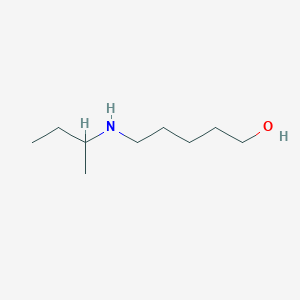
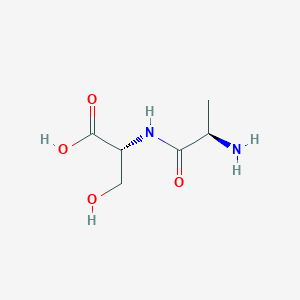
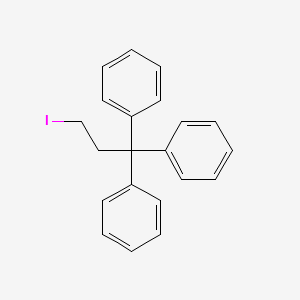
![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)

![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
